2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropanoic acid
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Overview
Description
- Structurally, it consists of a hydroxy group (OH) attached to the third carbon of a propanoic acid chain, which itself bears a 4-methoxyphenyl group (C6H4OCH3) at the second carbon .
- This compound may also be referred to as 2-Hydroxy-3-(4-methoxyphenyl)propansäure in German or Acide 2-hydroxy-3-(4-méthoxyphényl)propanoïque in French .
2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropanoic acid: is a chemical compound with the molecular formula CHO.
Preparation Methods
Chemical Reactions Analysis
Reactivity: This compound can undergo several reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The primary products depend on the specific reaction conditions.
Scientific Research Applications
Chemistry: Researchers study this compound’s reactivity, stereochemistry, and applications in organic synthesis.
Biology and Medicine: Investigations explore its potential as an anti-inflammatory agent or as a precursor for bioactive molecules.
Industry: Its derivatives may find use in pharmaceuticals, agrochemicals, or materials science.
Mechanism of Action
- The exact mechanism remains an active area of research. its hydroxy group suggests potential interactions with enzymes or receptors.
- Molecular targets and pathways need further exploration.
Comparison with Similar Compounds
Similar Compounds: Other hydroxyphenylpropanoic acids, such as 3-(4-hydroxy-3-methoxyphenyl)-2-propenoic acid (methyl ester) and 3-(4-hydroxy-3-methoxyphenyl)-2-propenoic acid (free acid) , share structural similarities.
Uniqueness: The specific position of the hydroxy group and the methoxyphenyl substituent distinguishes it from related compounds.
Properties
Molecular Formula |
C11H14O4 |
---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-hydroxy-3-(4-methoxyphenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C11H14O4/c1-11(14,10(12)13)7-8-3-5-9(15-2)6-4-8/h3-6,14H,7H2,1-2H3,(H,12,13) |
InChI Key |
IYCIDACHHHGXPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(C(=O)O)O |
Origin of Product |
United States |
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